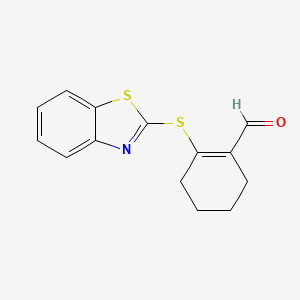

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde

説明

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde is a heterocyclic compound featuring a benzothiazole moiety linked via a sulfanyl group to a cyclohexene ring substituted with a carbaldehyde functional group. Its structure enables diverse coordination chemistry, particularly in forming metal complexes, as demonstrated in its role as a ligand in copper(II) coordination polymers . The compound’s benzothiazole unit contributes aromaticity and π-stacking capabilities, while the cyclohexene carbaldehyde group introduces conformational flexibility and reactivity for further derivatization.

Key structural insights derive from crystallographic studies, which reveal its tridentate coordination mode with copper(II) ions, forming five- and six-membered chelate rings. The Cu–O and Cu–N bond lengths (1.937(2) Å and 2.231(2) Å, respectively) align with typical values for similar Schiff base-metal complexes, suggesting moderate ligand field strength . The compound’s ability to form 1D polymeric chains via π–π interactions (Cg···Cg distances: 3.673–3.764 Å) further underscores its utility in supramolecular chemistry .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c16-9-10-5-1-3-7-12(10)17-14-15-11-6-2-4-8-13(11)18-14/h2,4,6,8-9H,1,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFPGBQIDVVWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 2-mercaptobenzothiazole with cyclohex-1-ene-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity .

化学反応の分析

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde involves its interaction with molecular targets in biological systems. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors, such as GABA (A) alpha-1 and glutamate receptors . The compound may also inhibit certain enzymes or ion channels, affecting cellular signaling pathways and leading to its observed biological effects .

類似化合物との比較

Table 1: Structural and Electronic Properties of Selected Benzothiazole Derivatives

- Coordination Flexibility: Unlike 1,4-benzodioxine-thiadiazole derivatives (bidentate N,S-donors) , the target compound adopts a tridentate mode, enhancing metal-ligand stability. SC-558 analogs, primarily sulfonamide-based, lack strong metal-binding capacity, limiting their use in coordination polymers .

Physicochemical and Computational Insights

Quantum mechanical studies (e.g., continuum solvation models) could elucidate the compound’s solvation effects and electronic properties . For instance, the carbaldehyde’s electrophilicity may enhance solubility in polar solvents compared to non-polar benzothiazole analogs.

Research Findings and Implications

- Structural Uniqueness: The compound’s ability to form 1D polymeric chains with Cu(II) distinguishes it from monomeric benzothiazole derivatives, enabling applications in materials science (e.g., conductive polymers) .

生物活性

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C14H13NOS2 and a molecular weight of 275.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 2-mercaptobenzothiazole with cyclohex-1-ene-1-carbaldehyde. The reaction is generally conducted in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol), followed by heating to ensure complete reaction.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties, potentially through modulation of neurotransmitter receptors, such as GABA (A) alpha-1 and glutamate receptors. These interactions may help stabilize neuronal activity, making it a candidate for treating epilepsy and other neurological disorders .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. This property positions it as a potential lead in the development of new antimicrobial agents .

The biological activity of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde is believed to be linked to its structural features that allow it to interact with specific molecular targets within biological systems. For instance, its ability to modulate receptor activity could explain its anticonvulsant effects.

Comparative Analysis with Similar Compounds

In comparison to other benzothiazole derivatives, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-phenoxybenzylidene)acetohydrazide, which also demonstrates anticonvulsant activity, 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde shows unique structural characteristics that may contribute to its distinct biological profiles .

Data Table: Biological Activities Comparison

| Compound Name | Anticonvulsant Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde | Yes | Yes | Modulation of GABA and glutamate receptors |

| 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-phenoxybenzylidene)acetohydrazide | Yes | Limited | Similar receptor modulation |

| 3[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol | Not extensively studied | Yes | Unknown |

Case Studies

Several studies have documented the biological activities of this compound:

- Anticonvulsant Study : In a controlled study involving animal models, 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde demonstrated significant reduction in seizure frequency compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy .

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against various pathogens. The results indicated that this compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting further exploration for pharmaceutical applications in treating bacterial infections .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。